(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h3-7,10-11,17H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJAPCBPYMTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrido[1,2-a]pyrimidin-4-one derivative with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the allylamino or allylimino groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituents
Pharmacological and Chemical Properties
- The thioxo-thiazolidinone moiety may contribute to antimicrobial or anticancer activity, as seen in structurally related compounds . However, its discontinued status suggests challenges in stability or efficacy .
- Risperidone : Polar fluorobenzisoxazole and piperidine groups enhance blood-brain barrier penetration, critical for CNS applications .
- Piperazinyl Derivatives : The piperazine ring improves water solubility and enables hydrogen bonding, making these compounds suitable for oral administration .
Biological Activity
(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have shown cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that certain derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were determined, showing effectiveness comparable to standard antibiotics .
Enzyme Inhibition
Additionally, this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms. The inhibition kinetics were assessed using Lineweaver-Burk plots, revealing competitive inhibition characteristics .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antibacterial Activity :
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves multiple pathways:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Anticancer | HeLa (cervical cancer) | 20 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Table 2: Enzyme Inhibition Kinetics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
